molecular formula C25H24N2O6S B12067095 Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate

Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate

Cat. No.: B12067095
M. Wt: 480.5 g/mol
InChI Key: BXGWPBJCJURHRA-UHFFFAOYSA-N
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Description

Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate is a thiophene-based heterocyclic compound with multiple functional groups. Its structure features a central thiophene ring substituted at positions 2, 3, 4, and 3. Key substituents include:

  • Position 2: A 2-methylbenzamido group.
  • Position 3: A methyl ester (carboxylate).
  • Position 4: A methyl group.
  • Position 5: A carbamoyl group linked to a 4-(ethoxycarbonyl)phenyl moiety.

This compound is structurally related to pharmaceutical intermediates and agrochemicals, as suggested by its ester and carbamoyl functionalities, which are common in bioactive molecules . Its synthesis likely involves multi-step reactions, such as carbamate formation and esterification, similar to methods described for analogous thiophene derivatives .

Properties

Molecular Formula

C25H24N2O6S

Molecular Weight

480.5 g/mol

IUPAC Name

methyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C25H24N2O6S/c1-5-33-24(30)16-10-12-17(13-11-16)26-22(29)20-15(3)19(25(31)32-4)23(34-20)27-21(28)18-9-7-6-8-14(18)2/h6-13H,5H2,1-4H3,(H,26,29)(H,27,28)

InChI Key

BXGWPBJCJURHRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Thiophene Ring Construction

The thiophene core is synthesized via a cyclization reaction between 1-(2-methylbenzoyl)-3-aryl thiourea and α-bromoacetone. This reaction proceeds in aqueous basic media (e.g., K₂CO₃ or NaOH) at room temperature, yielding the 4-methylthiophene intermediate. Microwave irradiation has been shown to enhance reaction efficiency, reducing time from 24 hours to 30 minutes while maintaining yields above 85%.

Representative Conditions :

ReagentSolventTemperatureTimeYield
α-BromoacetoneH₂O/MeOH25°C24 h78%
α-BromoacetoneH₂O/MeOH (MW)100°C30 min88%

Introduction of the 2-Methylbenzamido Group

The 2-methylbenzamido substituent is installed via acylation of the thiophene amine intermediate. Using 2-methylbenzoyl chloride in dichloromethane (DCM) with EDC/HOBt as coupling agents achieves yields of 68–72%. Critical to this step is the exclusion of moisture to prevent hydrolysis of the acyl chloride.

Side Reaction Mitigation :

  • Hydrolysis Prevention : Anhydrous DCM and molecular sieves reduce water content, minimizing undesired carboxylic acid formation.

  • Temperature Control : Reactions conducted at 0°C suppress side reactions, improving selectivity.

Carbamoyl Group Installation

The carbamoyl group is introduced via reaction with 4-(ethoxycarbonyl)phenyl isocyanate. This step requires careful stoichiometry to avoid over-alkylation. Using a 1:1 molar ratio of isocyanate to thiophene intermediate in tetrahydrofuran (THF) at reflux yields the target carbamate in 65% yield.

Esterification and Functional Group Interconversion

Methoxycarbonyl to Ethoxycarbonyl Conversion

The ethoxycarbonyl group is installed through transesterification of the methoxycarbonyl precursor. Treating the methyl ester with ethanol and catalytic HCl under reflux achieves complete conversion within 6 hours.

Optimized Transesterification :

Starting EsterAlcoholCatalystTemperatureTimeYield
Methyl esterEthanolHCl78°C6 h92%

Carboxylic Acid Intermediate Isolation

Hydrolysis of the methyl ester to the carboxylic acid is performed using lithium hydroxide in a THF/MeOH/H₂O solvent system. This step achieves near-quantitative yields (94.4%) under mild conditions (25°C, 10 hours). The carboxylic acid is subsequently re-esterified to introduce the ethoxycarbonyl group.

Reaction Mechanisms and Stereochemical Considerations

Cyclization Mechanism

The thiophene ring forms via a base-catalyzed cyclization mechanism (Scheme 1). Deprotonation of the thiourea nitrogen facilitates nucleophilic attack on α-bromoacetone, followed by intramolecular cyclization and elimination of HBr to yield the thiophene core.

Thiourea+α-BromoacetoneBaseThiophene+HBr\text{Thiourea} + \alpha\text{-Bromoacetone} \xrightarrow{\text{Base}} \text{Thiophene} + \text{HBr}

Amide Coupling Dynamics

The EDC/HOBt-mediated acylation proceeds through an active ester intermediate, ensuring efficient nucleophilic attack by the amine group. Kinetic studies reveal that HOBt suppresses racemization, making it ideal for stereosensitive syntheses.

Comparative Analysis of Methodologies

Solvent and Base Effects on Cyclization

Polar aprotic solvents (e.g., DMF) accelerate cyclization but increase side product formation. Aqueous methanol strikes a balance between reaction rate and purity.

Solvent Comparison :

SolventReaction TimeYieldPurity
DMF2 h70%85%
H₂O/MeOH24 h78%95%

Coupling Agent Efficiency

EDC/HOBt outperforms other agents (e.g., DCC) in amide bond formation, offering higher yields and lower epimerization rates.

Challenges and Industrial Scalability

Purification Complexities

The compound’s polarity necessitates advanced purification techniques. Preparative thin-layer chromatography (TLC) and Combi-Flash systems achieve >98% purity but increase production costs.

Scalability of Microwave-Assisted Reactions

While microwave irradiation enhances laboratory-scale synthesis, industrial adaptation requires specialized equipment. Continuous-flow reactors are being explored to bridge this gap .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups makes it a versatile scaffold for drug design.

Medicine

Medicinally, this compound and its derivatives are studied for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituent placement and functional groups, leading to variations in physicochemical properties and biological activity. Key examples include:

Compound Name Key Substituents Key Differences Reference
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate Ethyl ester at position 3; 4-methylbenzamido at position 2 Ethyl vs. methyl ester; para-methyl vs. ortho-methyl benzamido
Ethyl 5-(4-chlorophenyl)-3-[N-carbamimidoyl-4-(carbamothioyl)amino-benzenesulfonamide]thiophene-2-carboxylate 4-Chlorophenyl at position 5; sulfonamide at position 3 Sulfonamide instead of carbamoyl; chlorophenyl vs. ethoxycarbonylphenyl
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Triazine-linked sulfonylurea Triazine and sulfonylurea moieties instead of thiophene core
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Amino group at position 2; phenyl at position 5 Lack of carbamoyl/benzamido groups; simpler substitution pattern

Key Observations :

  • Ester Groups : The methyl/ethyl ester at position 3 influences solubility and metabolic stability. Methyl esters are typically more hydrolytically stable than ethyl esters in vivo .
  • Benzamido vs. Sulfonamide : The 2-methylbenzamido group in the target compound may enhance lipophilicity compared to sulfonamide-containing analogues, affecting membrane permeability .
Physicochemical Properties
  • Melting Point: While direct data for the target compound is unavailable, structurally similar compounds exhibit melting points ranging from 114–280°C, depending on substituents. Ethyl 5-(4-chlorophenyl)-3-sulfonamide derivatives: MP 278–280°C due to rigid sulfonamide groups .
  • Spectroscopic Data :
    • IR : Expected peaks for ester C=O (~1715 cm⁻¹), amide N-H (~3300 cm⁻¹), and thiophene C-S (~650 cm⁻¹), consistent with analogues .
    • NMR : Methyl groups (δ 1.3–2.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and ester carbonyls (δ 165–170 ppm) .

Biological Activity

Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene core with multiple functional groups, including:

  • Ethoxycarbonyl group
  • Carbamoyl moiety
  • Methyl ester group

Its molecular formula is C25H24N2O6SC_{25}H_{24}N_{2}O_{6}S, with a molecular weight of approximately 420.50 g/mol. The unique structural features enhance its chemical properties and potential biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Preliminary studies have shown effective inhibition against various bacterial strains, suggesting a broad-spectrum potential.

Anticancer Activity

The compound has demonstrated promising cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it may interact with specific molecular targets such as tubulin, inhibiting polymerization and affecting cell cycle progression. This interaction could lead to apoptosis in cancer cells, making it a candidate for further anticancer drug development.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation or survival.
  • Receptor Interaction : The compound could modulate receptor activity, influencing cellular signaling pathways.

Molecular docking studies indicate favorable binding affinities to target proteins, which can elucidate the specific interactions responsible for its biological effects .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the thiophene ring.
  • Introduction of the ethoxycarbonyl group.
  • Attachment of the carbamoyl and methyl groups.

These methods ensure high yields and purity while retaining desired functional groups essential for biological activity .

Study 1: Anticancer Efficacy

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity at micromolar concentrations. Further investigations revealed that the compound induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.

Comparison with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Compound AC22H20N2O5SAnticancer
Compound BC25H24N2O6SAntimicrobial
Compound CC23H22N2O7SAntiviral

This compound stands out due to its combination of functional groups that enhance its pharmacological profile compared to other similar compounds .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR):
    1H and 13C NMR verify substituent positions and regioselectivity. For example, the methyl ester at C3 appears as a singlet (~3.8 ppm), while aromatic protons show splitting patterns confirming substitution .
  • Mass Spectrometry (HRMS):
    Exact mass analysis (e.g., ESI-HRMS) confirms molecular formula (e.g., C25H25N2O6S) with <2 ppm error .
  • Infrared (IR) Spectroscopy:
    Stretching frequencies for carbonyl groups (amide I band at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹) validate functionalization .
  • Thin-Layer Chromatography (TLC):
    Used to monitor reaction progress (e.g., hexane:ethyl acetate 3:1, Rf ~0.5) .

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced

  • Solvent Selection:
    Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict moisture control. Ethanol/water mixtures improve crystallization .
  • Catalyst Screening:
    Triethylamine (TEA) or DMAP accelerates carbamoyl coupling, reducing side products (e.g., from 20% to <5% byproducts) .
  • Temperature Gradients:
    Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of thermally labile intermediates .
  • Yield Data:
    Typical yields range from 45% (crude) to 70% after optimization .

How should researchers address contradictions in reported biological activity data?

Q. Advanced

  • Orthogonal Assays:
    Confirm target engagement using SPR (surface plasmon resonance) and cellular assays (e.g., luciferase reporters for kinase inhibition) to cross-validate IC50 values .
  • Structure-Activity Relationship (SAR) Studies:
    Systematically modify substituents (e.g., replacing ethoxycarbonyl with nitro groups) to isolate contributions to activity .
  • Experimental Variables:
    Control cell line specificity (e.g., HeLa vs. HEK293), serum concentration, and incubation time to resolve discrepancies in cytotoxicity data .

What computational strategies predict the compound’s mechanism of action?

Q. Advanced

  • Molecular Docking:
    AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., EGFR, VEGFR2). Docking scores (ΔG < −8 kcal/mol) suggest high-affinity binding to ATP pockets .
  • MD Simulations:
    100-ns simulations in explicit solvent (CHARMM36 force field) assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .
  • Pharmacophore Mapping:
    Identify critical features (e.g., hydrogen-bond acceptors at C=O groups) using MOE or Phase .

What challenges arise in modifying functional groups to enhance bioactivity?

Q. Advanced

  • Steric Hindrance:
    Bulky substituents (e.g., 2-methylbenzamido) reduce conformational flexibility, limiting access to hydrophobic pockets. Mitigate via linker elongation (e.g., adding –CH2– spacers) .
  • Solubility vs. Permeability:
    Introducing polar groups (e.g., –OH, –SO3H) improves aqueous solubility but may compromise blood-brain barrier penetration. Balance via logP optimization (target 2–3) .
  • Metabolic Stability:
    Ethoxycarbonyl groups are prone to esterase hydrolysis. Replace with tert-butyl carbamates for in vivo stability .

What protocols assess stability under physiological or storage conditions?

Q. Methodological

  • Accelerated Stability Studies:
    Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 1 mL/min, 254 nm). Acceptable degradation: <5% .
  • Photostability:
    Expose to UV light (320–400 nm) for 48 hours. Protect light-sensitive groups (e.g., nitro) with amber glass .
  • pH Stability:
    Test in buffers (pH 1.2, 4.5, 7.4) at 37°C. Amide bonds are stable at pH 4.5–7.4 but hydrolyze rapidly in acidic gastric conditions .

How do electron-withdrawing/donating groups influence derivatization reactivity?

Q. Advanced

  • Electron-Withdrawing Groups (EWGs):
    Nitro (–NO2) or trifluoromethyl (–CF3) groups activate aryl rings for nucleophilic substitution (e.g., SNAr reactions with amines, k = 0.15 min⁻¹) .
  • Electron-Donating Groups (EDGs):
    Methoxy (–OCH3) groups deactivate rings, requiring harsher conditions (e.g., Pd-catalyzed coupling at 120°C) for Suzuki-Miyaura reactions .
  • Steric Effects:
    Ortho-substituents (e.g., 2-methylbenzamido) slow reaction kinetics by 30% compared to para-substituted analogues .

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